molecular formula C20H17N3OS B12611812 5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-34-7

5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12611812
CAS No.: 917907-34-7
M. Wt: 347.4 g/mol
InChI Key: YKAIWSBYJVMPSE-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can also produce the desired thienopyrimidines . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis and autophagy, ultimately resulting in cell death .

Comparison with Similar Compounds

5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and their impact on its biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

917907-34-7

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

5,6-dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H17N3OS/c1-13-14(2)25-20-18(13)19(21-12-22-20)23-16-10-6-7-11-17(16)24-15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,22,23)

InChI Key

YKAIWSBYJVMPSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3OC4=CC=CC=C4)C

Origin of Product

United States

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